tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (TBC) is a bicyclic organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 164.2 g/mol. TBC is a versatile compound that is widely used in the synthesis of other organic compounds, as well as in scientific research applications.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Glutamic Acid Analogue : A study by Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine, involving the formation of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate (Hart & Rapoport, 1999).
Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines : Research by Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing its potential as a new scaffold for substituted piperidines (Harmsen et al., 2011).
Molecular Structure Characterization : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its molecular structure using single crystal X-ray diffraction, showing a unique bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).
Synthetic Methodology and Applications
Scalable Synthesis of Amino Acid Derivatives : Pandey et al. (2013) reported a scalable approach to synthesize enantiomerically pure cis-1,2-cyclohexanediamines and 7-azabicyclo[2.2.1]heptan-2-amines, starting from meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate (Pandey et al., 2013).
Synthesis of Enantiomerically Pure Compounds : Maton et al. (2010) described an efficient method to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, useful for producing compounds in kilogram amounts (Maton et al., 2010).
Chirospecific Synthesis for Peptidomimetics : A method for the chirospecific preparation of 1-carboxy-7-azabicycloheptane amino acids was developed by Campbell and Rapoport (1996) for generating peptidomimetics (Campbell & Rapoport, 1996).
Chemical Reactions and Catalysis
- Catalysis in Asymmetric Cyclopropanation : Bertilsson and Andersson (2000) synthesized a dirhodium(II) complex from (1S,3R,4R)-2-(p-tert-butylphenylsulphonyl)-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid, demonstrating its use as an efficient catalyst in asymmetric cyclopropanation of alkenes (Bertilsson & Andersson, 2000).
properties
IUPAC Name |
tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(12)9(7)13/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBZZSVXPMUYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171850 | |
Record name | 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
860265-67-4 | |
Record name | 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860265-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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